molecular formula C20H20ClF3N2O3S B11336895 1-[(3-chlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11336895
M. Wt: 460.9 g/mol
InChI Key: XWMNWSADSZPWPD-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a chlorophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the chlorophenyl and trifluoromethyl groups. Common synthetic routes include:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the chlorophenyl group via electrophilic aromatic substitution.

    Step 3: Addition of the trifluoromethyl group using trifluoromethylation reagents.

    Step 4: Final coupling reactions to form the complete compound.

Industrial production methods often involve optimizing these steps to increase yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in biochemical assays.

Comparison with Similar Compounds

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    4-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.

    TRIFLUOROMETHYLPYRIDINES: Widely used in agrochemicals and pharmaceuticals due to their unique chemical properties.

The uniqueness of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H20ClF3N2O3S

Molecular Weight

460.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H20ClF3N2O3S/c21-17-3-1-2-14(12-17)13-30(28,29)26-10-8-15(9-11-26)19(27)25-18-6-4-16(5-7-18)20(22,23)24/h1-7,12,15H,8-11,13H2,(H,25,27)

InChI Key

XWMNWSADSZPWPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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